Chitosan

Overview

Description

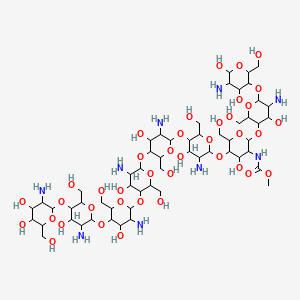

Chitosan, a linear polysaccharide derived from chitin via alkaline deacetylation, is composed of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units . Its unique properties—including biocompatibility, biodegradability, antimicrobial activity, and non-toxicity—have made it a cornerstone in biomedical, agricultural, and industrial applications . The degree of deacetylation (DDA), which ranges from 50% to 95%, and molecular weight (50–1,000 kDa) critically influence its solubility, mechanical strength, and bioactivity . For instance, low-DDA this compound (<75%) retains structural similarity to chitin, while high-DDA this compound (>85%) exhibits enhanced solubility in acidic solutions and stronger antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitosan is typically obtained from chitin through a deacetylation process. This process involves treating chitin with an alkaline substance, such as sodium hydroxide, at elevated temperatures. The degree of deacetylation, which refers to the percentage of acetyl groups removed, can vary and affects the properties of the resulting this compound. The reaction conditions, such as temperature, concentration of the alkaline solution, and reaction time, are critical factors that influence the degree of deacetylation and the molecular weight of this compound .

Industrial Production Methods: Industrial production of this compound involves several steps:

Extraction of Chitin: Chitin is extracted from crustacean shells through a series of processes, including demineralization (removal of calcium carbonate using hydrochloric acid) and deproteinization (removal of proteins using sodium hydroxide).

Deacetylation: The extracted chitin is then subjected to deacetylation using concentrated sodium hydroxide at high temperatures to produce this compound.

Purification: The resulting this compound is purified by washing with water and neutralizing with dilute acid to remove any residual alkali.

Drying and Milling: The purified this compound is dried and milled into a fine powder for various applications.

Chemical Reactions Analysis

Modification of Chitosan

This compound's chemical modification can occur at the C2-NH2, C6-OH, and C3-OH active sites . The general order of reactivity is C2-NH2 > C6-OH > C3-OH . Chemical reactions at these sites lead to N-, O-, or N,O-modified this compound derivatives .

Alkylation: Alkylation involves introducing an alkyl group onto this compound .

Acylation: Acylation involves introducing an acyl group onto this compound. N-acylation and Schiff reactions are the most important reactions for this compound .

Quaternization: Quaternization is a modification used to improve water solubility of this compound .

Esterification

Esterification is a reaction that can improve this compound's properties .

Carbon-Nitrogen Coupling Reactions

This compound can be modified to act as a catalyst in carbon-nitrogen coupling reactions .

Oxidation Reactions

This compound-based catalysts can be used in oxidation reactions. Studies have applied immobilized Fe3+ and Cu2+ complexes in alkaline solutions for the oxidation of catecholamines via intramolecular electron transfer .

Hydrogenation Reactions

This compound can be used as a support for catalysts in hydrogenation reactions. For example, a catalyst was created by mixing RuCl3(H2O)3 with this compound and reducing it with NaBH4 under supercritical CO2 conditions .

Hydrolysis

Both main chains (D-glycopyronsidic linkages) and side chains (N-acetyl) in chitin/chitosan are susceptible to acid hydrolysis . Acid hydrolysis of chitin/chitosan includes the hydrolysis of the glycosidic linkages (main chain scission) and hydrolysis of N-acetyl linkages (side chain scission) .

Valorization into Valuable Products

This compound can be catalytically transformed into valuable products like 5-hydroxymethylfurfural (HMF) using acid catalysts or ionic liquids . For example, N-methylimidazolium hydrogen sulfate ([Mim]HSO4) as catalyst .

Factors Influencing Chemical Reactions

Several factors influence the chemical reactions of this compound:

-

Degree of Deacetylation (DD): A higher DD reflects a higher concentration of free -NH2 groups, enhancing biological activities and water solubility .

-

Molecular Weight (Mw): The rate of fragmentation during acid hydrolysis depends on the molecular weight of the original this compound .

-

Reaction Conditions: Varying reaction conditions, such as the coupling system employed, can affect the intensity of characteristic bands in FTIR analysis of acylated derivatives .

Scientific Research Applications

Biomedical Applications

Chitosan's biocompatibility and bioactivity make it an ideal candidate for numerous biomedical applications.

Drug Delivery Systems

This compound serves as an effective drug delivery carrier in various forms such as hydrogels, nanoparticles, and films. Its ability to encapsulate drugs enhances bioavailability and stability while allowing controlled release. Notable findings include:

- Nanoparticles : this compound nanoparticles have shown promise in targeted cancer therapy, enabling selective delivery of anticancer drugs to tumor sites. Studies indicate that these nanoparticles can prolong drug action duration while minimizing systemic toxicity .

- Microneedles : Utilizing biodegradable this compound microneedles for ocular drug delivery has revolutionized treatment for conditions like glaucoma and age-related macular degeneration, offering precise control over drug administration .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Mechanisms of action involve:

- Cell Membrane Interaction : The cationic nature of this compound allows it to bind to negatively charged bacterial membranes, disrupting cell integrity and inhibiting growth .

- Low Molecular Weight Efficacy : Low-molecular-weight this compound demonstrates enhanced antibacterial effects, particularly against antibiotic-resistant strains .

Agricultural Applications

This compound is utilized in agriculture for its biopesticide properties and as a soil conditioner.

Biopesticides

Research indicates that this compound can enhance plant defense mechanisms against fungal infections and pests. It activates plant immune responses, leading to increased resistance .

Soil Conditioning

This compound improves soil quality by enhancing nutrient retention and promoting microbial activity, which is crucial for sustainable agricultural practices .

Environmental Applications

This compound's ability to adsorb pollutants makes it valuable in environmental remediation.

Heavy Metal Removal

This compound-based materials have been developed for the removal of heavy metals from wastewater. They demonstrate high efficacy due to their large surface area and functional groups that bind contaminants .

Biodegradable Packaging

This compound is increasingly used in biodegradable packaging materials, contributing to waste reduction and sustainability efforts in the food industry .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Drug Delivery | Maleki Dana et al., 2021 | This compound nanoparticles effectively target soft tissue tumors with minimal toxicity. |

| Antimicrobial | Younes et al., 2015 | This compound shows strong antibacterial activity against Gram-negative bacteria at low pH levels. |

| Agricultural | Riyan Al Islam Reshad, 2023 | This compound enhances plant resistance against pathogens, leading to improved crop yields. |

| Environmental | Lutz et al., 2022 | This compound composites effectively remove heavy metals from contaminated water sources. |

Mechanism of Action

Chitosan exerts its effects through several mechanisms:

Antimicrobial Activity: The polycationic nature of this compound allows it to interact with the negatively charged microbial cell membranes, leading to cell disruption and death.

Drug Delivery: this compound can form complexes with drugs, enhancing their stability and controlled release. It can also open tight junctions in epithelial cells, facilitating drug absorption.

Wound Healing: this compound promotes wound healing by stimulating the migration and proliferation of fibroblasts and keratinocytes.

Comparison with Similar Compounds

Chitosan shares structural and functional similarities with other biopolymers but differs in key aspects that dictate its niche applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Similar Biopolymers

Key Research Findings

Fungal vs. Crustacean this compound :

Fungal this compound (e.g., from Absidia coerulea) exhibits higher DDA (85–90%) and thermal stability compared to crustacean-derived this compound (75–85% DDA) due to differences in extraction methods and growth media . Fungal variants also display lower viscosity, making them preferable for coating applications .

Molecular Weight Impact :

Low molecular weight (LMW) this compound (50–150 kDa) shows superior antioxidant and antitumor activity, whereas high molecular weight (HMW) this compound (>500 kDa) excels in antimicrobial and film-forming applications . For example, LMW this compound (169 kDa, 83% DDA) effectively inhibits Colletotrichum gloeosporioides in fruit coatings .

Chemical Modifications :

Derivatives like carboxymethyl this compound (water-soluble) and trimethyl this compound (enhanced mucoadhesion) address this compound’s solubility limitations while amplifying bioactivity . For instance, thiolated this compound increases drug residence time in mucosal tissues by 200% compared to unmodified this compound .

Comparative Antimicrobial Efficacy: this compound’s cationic nature enables stronger antibacterial effects (MIC: 0.1–1 mg/mL against E. coli) than chitin or cellulose, which lack amino groups .

Biological Activity

Chitosan, a biopolymer derived from chitin, has garnered significant attention due to its diverse biological activities, particularly its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is a cationic polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. Its biological activity is influenced by its degree of deacetylation (DD), molecular weight (MW), and the presence of amino groups (NH₂). The protonation of these amino groups at lower pH levels enhances this compound's solubility and biological interactions .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of microorganisms, including bacteria, fungi, and yeasts. The mechanisms of action include:

- Electrostatic Interactions : The positively charged amino groups interact with negatively charged microbial membranes, leading to cell lysis .

- Inhibition of Enzymatic Activity : this compound can bind to microbial enzymes and nucleotides, disrupting essential cellular processes .

- Metal Ion Chelation : By sequestering metal ions essential for microbial growth, this compound compromises membrane integrity .

Case Studies on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derived from Hermetia illucens across different developmental stages. It demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.15 mg/ml .

Another research highlighted that this compound's antimicrobial efficacy increased with higher molecular weights. Specifically, this compound preparations with molecular weights between 300,000 and 400,000 showed superior activity against lactic acid bacteria compared to lower molecular weight variants .

3. Antioxidant Activity

This compound also demonstrates antioxidant properties that contribute to its biological activity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological systems .

4. Anticancer Properties

Recent research indicates that this compound and its derivatives possess anticancer activities through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways .

- Drug Delivery Systems : this compound nanoparticles are being explored for targeted drug delivery in cancer therapy due to their biocompatibility and ability to enhance the bioavailability of anticancer drugs .

5. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammation-related diseases .

6. Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- A systematic review highlighted the competitive biological activities of this compound derivatives, emphasizing their potential in various biomedical applications .

- Another study explored the synthesis and antimicrobial properties of this compound from crab shells, confirming its efficacy against common pathogens such as Staphylococcus aureus and Bacillus subtilis .

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for chitosan-based drug delivery systems?

Begin by identifying gaps in this compound's application (e.g., pH-dependent solubility limitations or inconsistent drug-release profiles). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, such as: "Does cross-linking this compound with glutaraldehyde (Intervention) improve the stability of insulin-loaded nanoparticles (Outcome) under gastrointestinal pH (Population) compared to non-crosslinked systems (Comparison) over 24 hours (Time)?" Reference prior studies on this compound modifications (e.g., cross-linking ) and drug encapsulation efficiency optimization .

Q. What experimental design principles apply to optimizing this compound nanoparticle formulations?

Adopt a Box-Behnken design or central composite design to evaluate interactions between critical variables:

Q. How to ensure reproducibility in this compound solubility studies?

Standardize parameters such as:

- Molecular weight (low vs. high).

- Deacetylation degree (70–95%).

- Solvent system (e.g., acetic acid concentration, CO₂ pressure ).

Use a 23 factorial design to test temperature, solvent ratio, and particle size effects on dissolution kinetics . Document raw data for transparency (e.g., FTIR spectra for structural validation ).

Advanced Research Questions

Q. How to resolve contradictions in this compound’s antimicrobial efficacy across studies?

Analyze variables causing discrepancies:

- Source of this compound (crustacean vs. fungal).

- Test microorganisms (Gram-positive vs. Gram-negative).

- Experimental conditions (pH, temperature).

Use response surface methodology (RSM) to model interactions between these factors and identify dominant variables . For example, fungal-derived this compound may show higher activity at pH 5.0 due to enhanced solubility .

Q. What statistical approaches are suitable for analyzing this compound’s adsorption capacity for heavy metals?

Apply quadratic regression models to predict adsorption capacity (Qm) of Cr(VI) ions using factors like pH, contact time, and adsorbent dosage. Validate models with ANOVA (p < 0.05) and confirm experimental vs. predicted Qm differences <5% . Example optimization:

| Parameter | Optimal Value |

|---|---|

| pH | 5.0 |

| Contact time | 70 min |

| Temperature | 45°C |

Q. How to integrate multi-omics data in this compound biosynthesis research?

Combine transcriptomics (gene expression during fungal this compound production) with metabolomics (chitin deacetylase activity) using Bayesian network analysis . This identifies key regulatory nodes (e.g., carbon source modulation) affecting yield . Validate with one-factor-at-a-time (OFAT) screening followed by RSM .

Q. Methodological Guidelines

Designing a literature review for this compound’s biomedical applications

- Use databases like PubMed and Scopus with keywords: "this compound derivatives," "nanoparticle toxicity," "in vivo biocompatibility."

- Exclude studies with unverified molecular weights or commercial-grade samples.

- Prioritize recent studies (post-2015) due to advances in functionalization techniques .

Addressing ethical considerations in this compound-based clinical trials

- Define participant selection criteria (e.g., exclusion of shellfish-allergic patients).

- Include protocols for adverse event monitoring (e.g., inflammatory responses to this compound implants) in IRB submissions .

Tables for Reference

Table 1: Key Variables in this compound Nanoparticle Optimization

| Independent Variable | Dependent Variable | Optimal Range |

|---|---|---|

| This compound:Insulin ratio | Encapsulation efficiency | 0.05–0.15 g/g |

| pH of medium | Particle stability | 3.0–6.0 |

| Sonication time | Zeta potential | 2–10 min |

Table 2: Common Pitfalls in this compound Research

| Issue | Solution |

|---|---|

| Batch-to-batch variability | Use commercially certified this compound (e.g., Sigma-Aldrich, ≥75% deacetylation). |

| Poor reproducibility in antimicrobial assays | Standardize microbial strains (e.g., ATCC controls). |

Key Citations

Properties

IUPAC Name |

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASNYPZGWUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N9O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Chitosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-76-4 | |

| Record name | Chitosan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chitosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.